
(3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
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Overview
Description
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with various substituents including chlorine and fluorine atoms, as well as a methanol group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms onto the biphenyl structure can be achieved through halogenation reactions. This involves the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Methanol Group Introduction: The methanol group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable precursor, such as a halogenated biphenyl, with methanol (CH3OH) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol may involve large-scale halogenation and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The methanol group in (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted biphenyl derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for nucleophilic substitution, while electrophiles like alkyl halides can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-aldehyde or (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-carboxylic acid.
Reduction: Formation of less halogenated biphenyl derivatives.
Substitution: Formation of biphenyl derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying halogenated biphenyls.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol: Similar structure with an ethanol group instead of a methanol group.
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine: Similar structure with an amine group instead of a methanol group.
Uniqueness:
- The presence of both chlorine and fluorine atoms, along with the methanol group, imparts unique chemical reactivity and physical properties to (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol, distinguishing it from other biphenyl derivatives.
Biological Activity
The compound (3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic molecule notable for its biphenyl structure with multiple halogen substitutions and a hydroxymethyl group. This unique configuration contributes to its chemical stability and potential biological activity, making it of interest in medicinal chemistry and material science.
- Molecular Formula : C13H6Cl2F4O
- Molecular Weight : 325.084 g/mol
- CAS Number : 1361725-48-5
The presence of chlorine and fluorine atoms enhances the compound's reactivity and interactions with biological systems. This section summarizes its potential applications and biological activities.
Biological Activity Overview
Research indicates that the compound may exhibit various biological activities, including antimicrobial and anticancer effects. The following table summarizes its potential biological activities alongside related compounds:
Compound Name | Structural Features | Notable Properties |
---|---|---|
This compound | Biphenyl core with multiple halogens | Potential antimicrobial and anticancer |
Bisphenol A | Two phenolic groups | Endocrine disruptor |
2-Fluorobiphenyl | Biphenyl core with one fluorine | Used in organic synthesis |
4-Chlorobiphenyl | Biphenyl core with one chlorine | Known for environmental persistence |
This comparison highlights the unique properties of this compound due to its combination of halogen substituents.
Antimicrobial Activity
Recent studies have evaluated the compound's antibacterial properties. In vitro assays demonstrated that it possesses significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as E. coli, S. aureus, and P. aeruginosa.
A study reported that the MIC against P. aeruginosa was found to be lower than that of kanamycin, indicating a strong antibacterial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through specific enzymatic inhibition mechanisms. For example:
- Inhibition of Enzymatic Activity : The compound was shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability in vitro .
Case Study: Enzymatic Inhibition
In a detailed study assessing the biological activities of various compounds, this compound was compared with known inhibitors like brequinar. The results indicated that it effectively binds to critical sites within enzymes involved in cancer progression, showcasing its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Computational models have been employed to predict the biological activity spectra based on structural features. The presence of halogen atoms appears to enhance lipophilicity and improve binding affinity to target proteins.
Chemical Reactions Analysis
Esterification Reactions
The methanol group undergoes esterification with carboxylic acids or acyl chlorides. A representative example involves coupling with 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry dichloromethane (DCM) at 30°C for 48 hours .
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
DCC, DMAP, DCM, 30°C, 48h | Biphenyl-4-yl benzoate derivative | 73% |
This reaction proceeds via activation of the carboxylic acid to form an intermediate acyloxyphosphonium ion, which reacts with the methanol group to yield the ester .
Oxidation Reactions
The primary alcohol (-CH2
OH) is oxidized to a carboxylic acid (-COOH) or aldehyde (-CHO) under controlled conditions. Potassium permanganate (KMnO4
) in acidic media or pyridinium chlorochromate (PCC) in dichloromethane are commonly used.
Oxidizing Agent | Product | Conditions | Reference |
---|---|---|---|
KMnO4 | |||
, H2 | |||
SO4 |
text| Biphenyl-4-carboxylic acid | Reflux, 6h |[3][5] |
| PCC, DCM | Biphenyl-4-carbaldehyde | RT, 12h | |
Oxidation outcomes depend on the steric and electronic effects of the halogen substituents, which hinder over-oxidation.
Nucleophilic Aromatic Substitution
The chlorine and fluorine atoms on the aromatic rings participate in SNAr (nucleophilic aromatic substitution) . For example, treatment with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C replaces chlorine with methoxy groups.
Nucleophile | Product | Conditions | Reference |
---|---|---|---|
NaOMe, DMF | Methoxy-substituted biphenyl | 120°C, 24h | |
NH3 | |||
, Cu catalyst | Amino-substituted biphenyl | 150°C, sealed tube |
Fluorine substituents exhibit lower reactivity compared to chlorine due to stronger C-F bonds.
Cross-Coupling Reactions
The biphenyl framework enables Suzuki-Miyaura coupling with aryl boronic acids. A Pd(dppf)Cl2
catalyst and cesium carbonate base in 1,4-dioxane/water (3:1) at 90°C facilitate this reaction .
Coupling Partner | Product | Yield | Reference |
---|---|---|---|
Aryl boronic acid | Extended biphenyl system | 68% |
This reaction retains the methanol group, enabling further functionalization .
Halogenation and Functional Group Interconversion
The methanol group can be converted to a chloromethyl derivative using thionyl chloride (SOCl2
) in DCM at 0°C .
Reagent | Product | Yield | Reference |
---|---|---|---|
SOCl2 | |||
, DCM | (Biphenyl-4-yl)chloromethane | 52% |
This intermediate is pivotal for synthesizing ethers or amines via subsequent nucleophilic substitutions .
Stability and Side Reactions
The compound is sensitive to hydrolysis under strongly basic conditions (pH > 10), leading to cleavage of the methanol group. Storage in anhydrous solvents at -20°C is recommended for long-term stability.
Properties
Molecular Formula |
C13H6Cl2F4O |
---|---|
Molecular Weight |
325.08 g/mol |
IUPAC Name |
[4-(3,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-7-2-1-5(3-8(7)15)9-12(18)10(16)6(4-20)11(17)13(9)19/h1-3,20H,4H2 |
InChI Key |
HLJIAEFOJQJTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)CO)F)F)Cl)Cl |
Origin of Product |
United States |
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